
(3,3-Dimethylbutan-2-yl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethylbutan-2-yl)cyclopropane is an organic compound with the molecular formula C₉H₁₆ It is a cyclopropane derivative with a 3,3-dimethylbutan-2-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbutan-2-yl)cyclopropane typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of 3,3-dimethylbut-1-ene with a cyclopropanating agent such as diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide). The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Purification steps such as distillation or chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3,3-Dimethylbutan-2-yl)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropane ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Substituted cyclopropane derivatives.
Applications De Recherche Scientifique
(3,3-Dimethylbutan-2-yl)cyclopropane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3,3-Dimethylbutan-2-yl)cyclopropane depends on the specific reactions it undergoes. In general, the cyclopropane ring can act as a reactive site for various chemical transformations. The molecular targets and pathways involved in its reactions include:
Electrophilic Addition: The cyclopropane ring can undergo electrophilic addition reactions due to its ring strain.
Nucleophilic Attack: Nucleophiles can attack the carbon atoms of the cyclopropane ring, leading to ring-opening reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Chloro-3,3-dimethylbutan-2-yl)cyclopropane: A chlorinated derivative with similar structural features.
(3,3-Dimethylbutan-2-yl)cyclobutane: A cyclobutane analog with a similar substituent.
Uniqueness
(3,3-Dimethylbutan-2-yl)cyclopropane is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This makes it a valuable compound for studying ring-opening reactions and other chemical transformations.
Propriétés
Numéro CAS |
91597-37-4 |
|---|---|
Formule moléculaire |
C9H18 |
Poids moléculaire |
126.24 g/mol |
Nom IUPAC |
3,3-dimethylbutan-2-ylcyclopropane |
InChI |
InChI=1S/C9H18/c1-7(8-5-6-8)9(2,3)4/h7-8H,5-6H2,1-4H3 |
Clé InChI |
MZOWUGDQJDDQBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


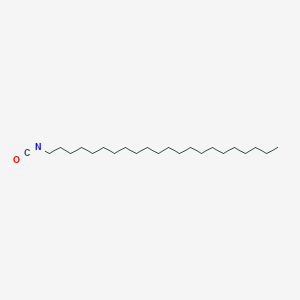
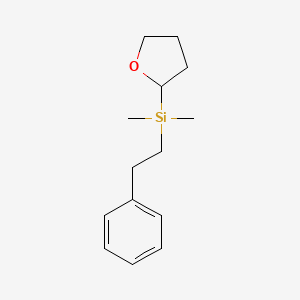
![4-[(Pentyloxy)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14357823.png)
![[1-(3,4-Dimethoxybenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14357829.png)
![N''-(10-{[(4-Methoxyphenyl)methyl]amino}decyl)guanidine](/img/structure/B14357831.png)
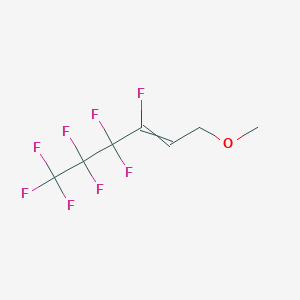

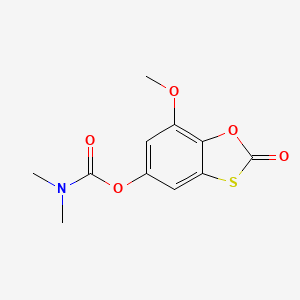
![2,2-Dimethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B14357869.png)
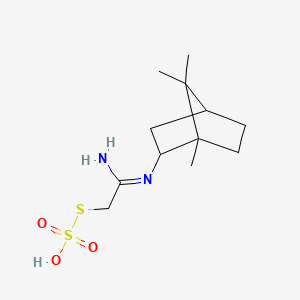
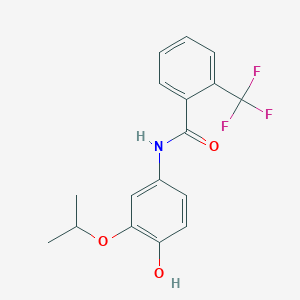
![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline](/img/structure/B14357901.png)

![1-Methylnaphtho[2,1-b][1]benzofuran](/img/structure/B14357912.png)
